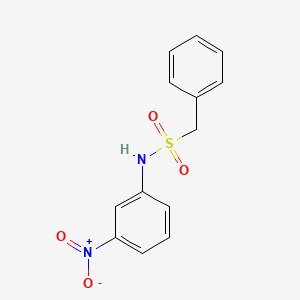
2,6-dichlorobenzyl N-2-furoylglycinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-dichlorobenzyl N-2-furoylglycinate, also known as Cetalkonium Chloride, is a quaternary ammonium compound that is widely used in various scientific research applications. This compound has gained significant attention due to its potent antimicrobial and antiviral properties.
Wirkmechanismus
2,6-dichlorobenzyl N-2-furoylglycinate Chloride acts by disrupting the cell membrane of microorganisms, leading to their death. It also inhibits the replication of viruses by interfering with their protein synthesis. The exact mechanism of action of this compound Chloride is not fully understood, but it is believed to involve the disruption of the lipid bilayer of the cell membrane.
Biochemical and Physiological Effects:
This compound Chloride has been shown to have minimal toxicity and is not absorbed by the body when applied topically. It has been shown to be safe for use in humans and animals. However, prolonged exposure to high concentrations of this compound Chloride can cause skin irritation and allergic reactions.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-dichlorobenzyl N-2-furoylglycinate Chloride has several advantages for use in lab experiments. It is a potent antimicrobial agent that can be used to study the effects of microorganisms on various biological systems. It is also relatively stable and can be easily synthesized in large quantities. However, this compound Chloride has some limitations, such as its potential toxicity and limited solubility in water.
Zukünftige Richtungen
There are several future directions for the use of 2,6-dichlorobenzyl N-2-furoylglycinate Chloride in scientific research. One area of interest is the development of new disinfectants and antiseptics based on this compound Chloride. Another area of research is the study of the effects of this compound Chloride on various biological systems, including the immune system and the microbiome. Additionally, the use of this compound Chloride in the development of novel drug delivery systems is an area of increasing interest.
Conclusion:
In conclusion, this compound Chloride is a potent antimicrobial and antiviral agent that has gained significant attention in scientific research. It has several advantages for use in lab experiments, including its stability and potency. However, its potential toxicity and limited solubility in water are some limitations. There are several future directions for the use of this compound Chloride in scientific research, including the development of new disinfectants and antiseptics, the study of its effects on various biological systems, and the development of novel drug delivery systems.
Synthesemethoden
2,6-dichlorobenzyl N-2-furoylglycinate Chloride is synthesized by the reaction of 2,6-dichlorobenzyl chloride with N-2-furoylglycine in the presence of a base, such as sodium hydroxide. The resulting product is then quaternized with a tertiary amine, such as dimethylaminopropylamine, to form the final compound.
Wissenschaftliche Forschungsanwendungen
2,6-dichlorobenzyl N-2-furoylglycinate Chloride has been extensively used in scientific research as an antimicrobial and antiviral agent. It has been shown to be effective against a wide range of microorganisms, including bacteria, fungi, and viruses. This compound Chloride is commonly used in the development of disinfectants, preservatives, and antiseptics.
Eigenschaften
IUPAC Name |
(2,6-dichlorophenyl)methyl 2-(furan-2-carbonylamino)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO4/c15-10-3-1-4-11(16)9(10)8-21-13(18)7-17-14(19)12-5-2-6-20-12/h1-6H,7-8H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZGQIGWEMZKIJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC(=O)CNC(=O)C2=CC=CO2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}propanohydrazide](/img/structure/B5784158.png)
![7-(difluoromethyl)-N-(2-fluorobenzyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5784163.png)
![3-ethoxy-4-[(2-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5784170.png)


![2-[5-(4-chloro-2-nitrophenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5784197.png)



![5,5-dimethyl-2-({[(4-pyridinylmethyl)amino]carbonyl}amino)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide](/img/structure/B5784235.png)



![ethyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784254.png)